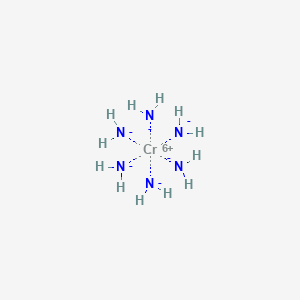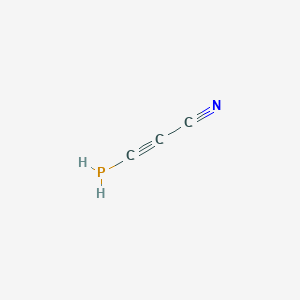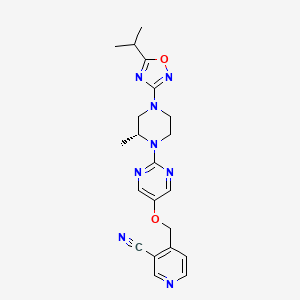
(R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and an oxadiazole ring, making it a valuable molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridinecarbonitrile core, followed by the introduction of the piperazine and oxadiazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the synthesis. The use of automated systems and real-time monitoring allows for efficient production while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, various alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups, enhancing the compound’s versatility in different applications.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxadiazole ring is particularly important for its bioactivity, as it can form hydrogen bonds and interact with active sites in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanopyridine: A simpler analog with a similar pyridine ring but lacking the piperazine and oxadiazole rings.
4-Pyridinecarbonitrile: Another analog with a different substitution pattern on the pyridine ring.
2-Chloro-3-pyridinecarbonitrile: A chlorinated derivative with distinct chemical properties.
Uniqueness
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- stands out due to its complex structure, which imparts unique chemical and biological properties. The combination of the pyridine, piperazine, and oxadiazole rings allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H24N8O2 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
4-[[2-[(2R)-2-methyl-4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperazin-1-yl]pyrimidin-5-yl]oxymethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H24N8O2/c1-14(2)19-26-21(27-31-19)28-6-7-29(15(3)12-28)20-24-10-18(11-25-20)30-13-16-4-5-23-9-17(16)8-22/h4-5,9-11,14-15H,6-7,12-13H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
UNGZTVLHLKAKQE-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C |
Kanonische SMILES |
CC1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
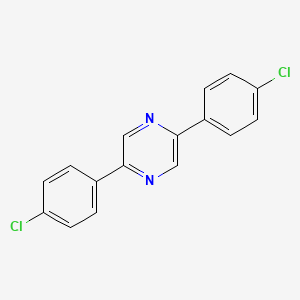
![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
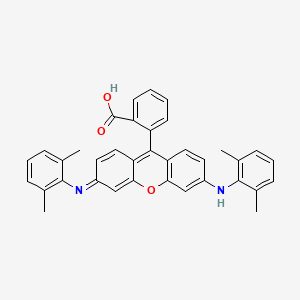
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
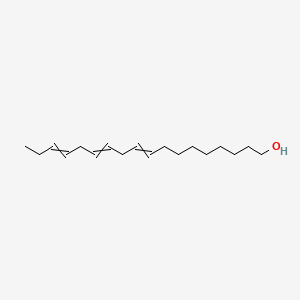
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
